Cas no 151273-40-4 (tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate)

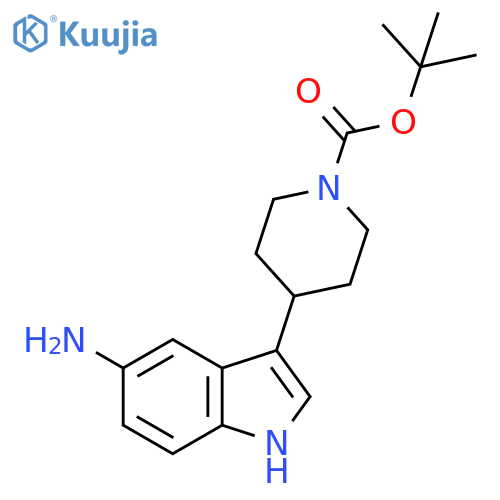

151273-40-4 structure

商品名:tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylic acid, 4-(5-amino-1H-indol-3-yl)-, 1,1-dimethylethyl ester

- tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate

- CS-0310335

- KBTXTESAPBHEJW-UHFFFAOYSA-N

- 5-amino-3-(N-t-butoxycarbonylpiperid-4-yl)-1H-indole

- SCHEMBL6212815

- TQP0488

- P20912

- Tert-butyl4-(5-amino-1h-indol-3-yl)piperidine-1-carboxylate

- PS-20004

- 151273-40-4

- 4-(5-amino-1h-indol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester

- 1-Boc-4-(5-amino-1H-indol-3-yl)piperidine

-

- インチ: 1S/C18H25N3O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-5,10-12,20H,6-9,19H2,1-3H3

- InChIKey: KBTXTESAPBHEJW-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C2C3=C(NC=2)C=CC(N)=C3)CC1

計算された属性

- せいみつぶんしりょう: 315.19467705g/mol

- どういたいしつりょう: 315.19467705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.196±0.06 g/cm3(Predicted)

- ふってん: 517.1±50.0 °C(Predicted)

- 酸性度係数(pKa): 17.46±0.30(Predicted)

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA156-1G |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 1g |

¥ 1,920.00 | 2023-03-10 | |

| eNovation Chemicals LLC | D648536-1G |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 1g |

$360 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA156-1g |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 1g |

¥1920.0 | 2024-04-24 | |

| Ambeed | A1469261-100mg |

tert-Butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 100mg |

$123.0 | 2024-04-23 | |

| eNovation Chemicals LLC | D648536-1g |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 1g |

$360 | 2025-02-21 | |

| eNovation Chemicals LLC | D648536-1g |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 1g |

$360 | 2025-02-28 | |

| eNovation Chemicals LLC | D648536-100mg |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 100mg |

$125 | 2025-02-21 | |

| eNovation Chemicals LLC | D648536-250mg |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 250mg |

$150 | 2025-02-21 | |

| eNovation Chemicals LLC | D648536-500mg |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 500mg |

$250 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA156-250mg |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |

151273-40-4 | 97% | 250mg |

¥765.0 | 2024-04-24 |

tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

151273-40-4 (tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate) 関連製品

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:151273-40-4)tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate

清らかである:99%/99%

はかる:500.0mg/1.0g

価格 ($):160.0/241.0